Dihydrocompactin

Description

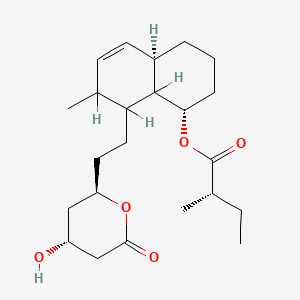

Structure

2D Structure

3D Structure

Properties

CAS No. |

78366-44-6 |

|---|---|

Molecular Formula |

C23H36O5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(1S,4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C23H36O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h8-9,14-20,22,24H,4-7,10-13H2,1-3H3/t14-,15?,16+,17+,18+,19?,20-,22?/m0/s1 |

InChI Key |

VXDSGTRNDFHIJB-QQPOVDNESA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CCC[C@H]2C1C(C(C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O |

Canonical SMILES |

CCC(C)C(=O)OC1CCCC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O |

Synonyms |

4a,5-dihydrocompactin dihydrocompactin |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrocompactin: A Technical Guide to its Function as a Competitive Inhibitor of HMG-CoA Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to HMG-CoA Reductase and the Cholesterol Biosynthesis Pathway

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids.[1] The activity of this enzyme is tightly regulated within the cell to maintain cholesterol homeostasis. Dysregulation of this pathway is implicated in hypercholesterolemia, a major risk factor for cardiovascular disease. Consequently, HMG-CoA reductase is a prime target for therapeutic intervention.

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Inhibition of HMG-CoA reductase effectively curtails the entire downstream pathway, leading to a reduction in endogenous cholesterol production.

Signaling Pathway of Cholesterol Biosynthesis

Caption: The cholesterol biosynthesis pathway highlighting the role of HMG-CoA reductase and its inhibition by this compound.

This compound and its Mechanism of Action: Competitive Inhibition

This compound is a structural analog of compactin. Compactin is a well-characterized potent competitive inhibitor of HMG-CoA reductase.[1] Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the natural substrate (HMG-CoA) from binding. This inhibition is reversible, and its extent depends on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme.

The molecular structure of compactin, and by extension this compound, mimics the structure of the HMG-CoA substrate. This structural similarity allows it to fit into the active site of HMG-CoA reductase.

Logical Relationship of Competitive Inhibition

Caption: Diagram illustrating the principle of competitive inhibition of HMG-CoA reductase by this compound.

Quantitative Analysis of HMG-CoA Reductase Inhibition

| Compound | Type of Inhibition | Ki (approx.) | Reference |

| Compactin (Mevastatin) | Competitive | 1 nM | [1][2] |

| Simvastatin | Competitive | 0.2 nM | |

| Atorvastatin | Competitive | - |

Note: The table above serves as a reference point. The Ki and IC50 values for this compound are expected to be in a similar nanomolar range but require empirical determination.

Experimental Protocols for HMG-CoA Reductase Inhibition Assays

The following provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds like this compound on HMG-CoA reductase. This protocol is based on spectrophotometric measurement of NADPH consumption.[3][4]

Principle

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[3] The rate of NADPH consumption is proportional to the enzyme's activity.

Materials and Reagents

-

Purified HMG-CoA reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

-

96-well UV-transparent microplates

Experimental Workflow

Caption: A generalized workflow for an in vitro HMG-CoA reductase inhibition assay.

Assay Procedure

-

Reagent Preparation: Prepare all reagents to their final concentrations in the assay buffer. A typical reaction mixture may contain 100 mM potassium phosphate buffer (pH 7.4), 1 mM DTT, 0.2 mM NADPH, and 0.1 mM HMG-CoA.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (solvent without the inhibitor).

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the various concentrations of this compound or vehicle control.

-

Enzyme Addition and Reaction Initiation: Add the purified HMG-CoA reductase to each well to initiate the reaction. The final volume in each well is typically 200 µL.

-

Data Acquisition: Immediately place the microplate in a plate reader pre-set to 37°C and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor and the control.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Conclusion

This compound, as a close analog of compactin, is strongly presumed to be a potent competitive inhibitor of HMG-CoA reductase. While direct experimental data on its inhibitory constants are lacking in the current literature, the established methodologies outlined in this guide provide a clear path for its characterization. The provided data for analogous compounds serves as a valuable benchmark for such studies. Further research to elucidate the specific Ki and IC50 values of this compound is essential for a complete understanding of its therapeutic potential and for its development as a cholesterol-lowering agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Dihydrocompactin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of (+)-dihydrocompactin, a potent hypocholesterolemic agent. The synthesis described is based on the convergent approach developed by Falck et al., which involves the preparation of two key fragments: a masked lactone portion and a hydronaphthalene core, followed by their coupling and final transformations.

Introduction

(+)-Dihydrocompactin is a fungal metabolite belonging to the mevinic acid family, which are potent inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its structural complexity and significant biological activity have made it a compelling target for total synthesis. The following protocol details a robust and well-established synthetic route.

Overall Synthetic Strategy

The total synthesis of (+)-dihydrocompactin is achieved through a convergent strategy. This involves the independent synthesis of two advanced intermediates: the masked lactone side chain and the functionalized hydronaphthalene core. These fragments are then coupled, and subsequent chemical modifications furnish the final natural product.

Caption: Convergent synthetic workflow for (+)-dihydrocompactin.

Experimental Protocols

I. Synthesis of the Hydronaphthalene Core

The synthesis of the hydronaphthalene core begins with a Diels-Alder reaction to form adduct 7, which is then elaborated to the key hydronaphthalene intermediate 10.

1. Diels-Alder Adduct 7 Formation [1]

-

Reaction: A mixture of diene 6 (5 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) is azeotropically dried with anhydrous benzene.

-

Conditions: The mixture is heated under reflux in dry benzene for 24 hours.

-

Work-up: A white precipitate forms and is collected by filtration after chilling the reaction mixture at 4 °C overnight.

-

Purification: The mother liquor is chromatographed to yield additional product.

-

Yield: 70% (3.5 g from filtration, 1.4 g from chromatography).

2. Synthesis of Octalone 8 [1]

-

Procedure: Adduct 7 (4.0 g, 11.5 mmol) is dried with hexamethyldisilazane in dry CH₂Cl₂. The solvent and excess reagent are removed under reduced pressure.

-

Further steps leading to hydronaphthalene 10 involve a series of reactions including intramolecular sulfone acylation. [1]

II. Synthesis of the Masked Lactone Side-Chain

The masked lactone fragment 5 is prepared from a carbohydrate precursor, ensuring the correct absolute configuration.[1] The detailed multi-step synthesis of this fragment is referenced from prior work.

III. Coupling of Fragments and Final Elaboration

The culmination of the synthesis involves the coupling of the hydronaphthalene and lactone fragments, followed by a series of transformations to yield (+)-dihydrocompactin.

1. Coupling of Hydronaphthalene 10 and Masked Lactone 5 [1]

-

Reagents: Hydronaphthalene 10 is treated with 2 equivalents of butyllithium in 20% HMPA/THF at 0 °C for 30 minutes.

-

Addition: The masked lactone 5 in THF is added at -78 °C, and the reaction is allowed to warm to room temperature over 4 hours.

2. Elaboration to Intermediate 14 [1]

-

The coupled product undergoes a series of reactions including desulfurization and reduction to afford intermediate 14.

3. Final Steps to (+)-Dihydrocompactin (3) [1]

-

Esterification: A solution of intermediate 14 (58 mg, 0.104 mmol) in CH₂Cl₂ (6 mL) is treated with (S)-(+)-2-methylbutyric acid (106 mg, 1.04 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 214 mg, 1.04 mmol), and 4-dimethylaminopyridine (12 mg, 0.10 mmol).

-

Reaction Time: 24 hours.

-

Work-up: The reaction is diluted with Et₂O (40 mL), filtered through Celite, and washed with cold 5% hydrochloric acid, saturated NaHCO₃ solution, and brine.

-

Subsequent Steps: The resulting ester undergoes acidic methyl lactol hydrolysis, oxidation with pyridinium chlorochromate (PCC) on alumina, and finally, hydrofluoric acid desilylation to yield (+)-dihydrocompactin (3).

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Conditions | Yield | Reference |

| Diels-Alder Reaction | Diene 6 | Adduct 7 | Maleic anhydride, benzene | Reflux, 24 h | 70% | [1] |

| Esterification | Intermediate 14 | Esterified Intermediate | (S)-(+)-2-methylbutyric acid, DCC, DMAP, CH₂Cl₂ | 24 h | - | [1] |

| Final Elaboration | Esterified Product | (+)-Dihydrocompactin (3) | 10% HCl/THF; PCC-Al₂O₃; 48% HF/CH₃CN | Sequential steps | - | [1] |

Yields for the final steps were not explicitly provided in a cumulative manner in the primary reference.

Alternative Synthetic Approaches

Other notable total syntheses of (+)-dihydrocompactin have been reported, employing different key strategies:

-

Double Michael Reaction: A synthesis utilizing a double Michael reaction of 3-(tert-butyldimethylsiloxy)-1-acetylcyclohexene with methyl crotonate as a key step.[2][3][4]

-

Intramolecular Ionic Diels-Alder Reaction: This approach features a remote asymmetric induction in an intramolecular ionic Diels-Alder reaction to construct the core structure.[5][6]

-

Organocatalytic Mukaiyama-Michael Reaction: An enantioselective formal synthesis has been achieved using MacMillan's organocatalytic Mukaiyama-Michael reaction.[7]

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Total synthesis of (+)-dihydrocompactin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Total synthesis of (+)-dihydrocompactin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Total synthesis of (+)-dihydrocompactin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Remote asymmetric induction in an intramolecular ionic Diels-Alder reaction: application to the total synthesis of (+)-dihydrocompactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Formal enantioselective synthesis of (+)-compactin - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal of Dihydrocompactin: A Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of dihydrocompactin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Disposal Plan

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 78366-44-6), this guidance is based on general best practices for the disposal of research chemicals. It is imperative to consult the manufacturer-provided SDS for this compound and your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

Core Disposal Principles:

-

Waste Identification and Segregation: Treat all this compound waste as hazardous chemical waste.[1] Segregate it from other waste streams to prevent accidental reactions.[2]

-

Container Management: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," "this compound," and the primary hazard(s) as indicated in the SDS.

-

Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Disposal Route: The primary and recommended disposal method for this compound waste is through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Procedures

-

Collection of this compound Waste:

-

Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated solid hazardous waste container.

-

Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

-

-

Waste Container Labeling and Storage:

-

Clearly label the waste container with the full chemical name ("this compound") and any other components of the waste mixture.

-

Store the waste container in a designated satellite accumulation area that is under the control of the laboratory.

-

Ensure the container is kept closed except when adding waste.

-

-

Arranging for Disposal:

-

Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.

-

Provide EHS with a complete and accurate description of the waste contents.

-

Quantitative Data Summary

In the absence of specific data for this compound, the following table provides general guidelines for laboratory hazardous waste. These values are illustrative and must be confirmed with your institution's specific waste management policies.

| Parameter | Guideline | Citation |

| pH Range for Drain Disposal | Generally between 5.5 and 10.5 for very dilute, non-hazardous aqueous solutions. Not recommended for this compound. | |

| Quantity Limits for Drain Disposal | Typically, only a few hundred grams or milliliters per day of non-hazardous, water-soluble, and biodegradable chemicals. Not applicable to this compound. | |

| Satellite Accumulation Area (SAA) Time Limit | A full container must be removed within three days. A partially filled container can remain for up to one year. |

Experimental Protocols

No specific experimental protocols for the deactivation or neutralization of this compound for disposal are available in the public domain. Any attempt to neutralize or treat the chemical waste in the lab without a validated protocol is strongly discouraged. The standard and safest protocol is disposal via a licensed hazardous waste contractor arranged by your institution.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Caption: this compound Disposal Workflow.

Disclaimer: This information is intended for guidance purposes only. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and adhere to the chemical waste management policies of your institution.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.